
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. The synthesis method of this compound is relatively simple, and it has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are involved in various biological processes. The compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate immune responses. The compound has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily purified using various techniques. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One of the directions is to study its potential use in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail and identify specific targets for its activity. Additionally, the compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.
In conclusion, this compound is a promising compound that has shown diverse biological activities. Its relatively simple synthesis method, stability, and potential therapeutic applications make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanism of action and identify its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is relatively simple. It involves the condensation of 2-ethoxy-6-(3-methoxyphenyl)pyridin-3-amine and 4-pyridinylhydrazinecarboxamide in the presence of a suitable catalyst. The reaction takes place in a solvent at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has shown promising results in various scientific studies. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. The compound has also been evaluated for its antimicrobial, antifungal, and antiviral activities.
Propriétés
IUPAC Name |
3-[2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-27-21-17(19-24-20(28-25-19)14-9-11-22-12-10-14)7-8-18(23-21)15-5-4-6-16(13-15)26-2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEKDYCQCOCQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

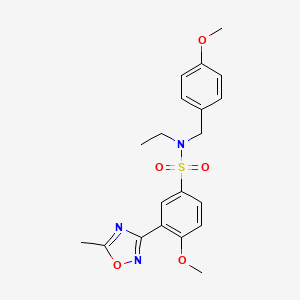

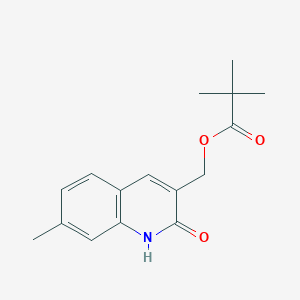

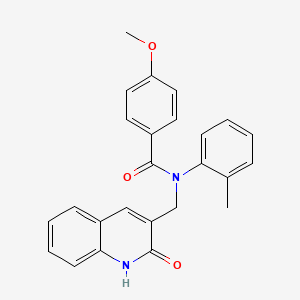


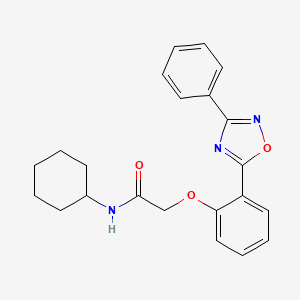

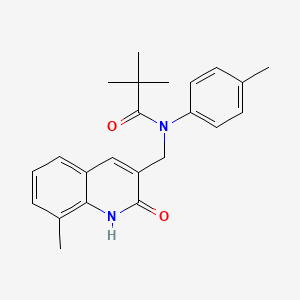
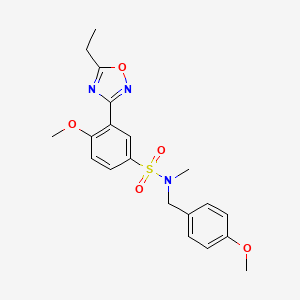
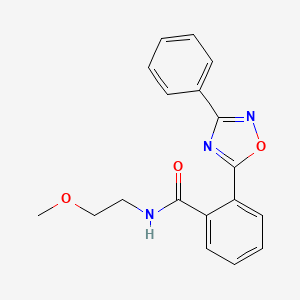

![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)